molecular formula C21H32O2 B593358 3-Ethoxyandrosta-3,5-dien-17beta-ol CAS No. 26614-48-2

3-Ethoxyandrosta-3,5-dien-17beta-ol

Cat. No.: B593358
CAS No.: 26614-48-2
M. Wt: 316.485
InChI Key: BYYWLMCUWKIZIB-PXQJOHHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves multiple steps. One common method includes the reduction of an etherification product using potassium borohydride in methanol at 20-25°C . The reaction is typically carried out in a three-neck bottle, where the etherification product is dissolved in methanol, and potassium borohydride is added slowly. The reaction mixture is stirred for 2-3 hours, and the end point is detected using thin-layer chromatography (TLC). After the reaction, the mixture is neutralized with hydrochloric acid, and the solvent is removed under reduced pressure. The product is then crystallized and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and purification steps, with additional measures to ensure consistency and quality control .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyandrosta-3,5-dien-17beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted steroids with different functional groups .

Mechanism of Action

The mechanism of action of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It inhibits cytochrome P45017alpha, disrupting steroid biosynthesis pathways. This inhibition affects the production of androgens and other steroids, leading to various biological effects.

Biological Activity

3-Ethoxyandrosta-3,5-dien-17beta-ol (EDA) is a steroid compound that has garnered attention for its potential biological activities, particularly its interactions with androgen receptors. This article provides a comprehensive overview of the biological activity of EDA, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

EDA has a molecular formula of C21_{21}H30_{30}O2_2 and a molecular weight of approximately 314.4617 g/mol. Its structure features an ethoxy group at the 3-position and a hydroxyl group at the 17beta position on the androsta skeleton. This unique configuration is significant for its biological activities and potential applications in pharmaceuticals.

The primary mechanism of action for EDA involves its interaction with androgen receptors (AR). By binding to these receptors, EDA can modulate gene expression related to anabolic processes, which may influence muscle growth and development. Additionally, EDA may exhibit selective binding properties that could enhance its efficacy while reducing potential side effects compared to other steroids.

Biological Activities

Research indicates that EDA exhibits several notable biological activities:

  • Anabolic Effects : EDA has been studied for its potential to promote muscle growth and enhance physical performance through its interaction with androgen receptors.
  • Hormonal Regulation : The compound may play a role in hormone replacement therapies due to its structural similarities with naturally occurring steroids like testosterone and androstenedione.
  • Metabolic Modulation : Studies suggest that EDA may influence metabolic pathways, particularly in the context of fatty acid oxidation and inflammation reduction .

Comparative Analysis with Similar Compounds

EDA shares structural similarities with several other steroid compounds, which helps contextualize its biological activity:

Compound NameStructure CharacteristicsUnique Features
TestosteroneHydroxy group at C17Primary male sex hormone
17-MethyltestosteroneMethyl group at C17Synthetic analog with enhanced anabolic effects
AndrostenedioneKetone at C3Precursor to testosterone
3-Hydroxyandrosta-5-en-17-oneHydroxy group at C3Intermediate in steroid synthesis

The ethoxy substitution in EDA alters its solubility and receptor binding characteristics compared to these similar compounds.

Case Studies and Research Findings

A variety of studies have explored the effects of EDA:

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYWLMCUWKIZIB-PXQJOHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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